Nomifensine-d3 Maleic Acid Salt is a deuterated analogue of Nomifensine, a compound known for its role as a norepinephrine-dopamine reuptake inhibitor. This specific salt form is utilized primarily in scientific research, particularly in studies examining dopamine dynamics and neurotransmitter mechanisms. Its molecular formula is with a molecular weight of 357.42 g/mol . The incorporation of deuterium atoms enhances its utility in tracing and analytical studies due to the distinct mass differences it introduces.
Nomifensine-d3 Maleic Acid Salt is classified under stable isotope-labeled compounds, specifically designed for use in various research applications including pharmacology and neurochemistry. It falls within the broader category of antidepressants, as it shares functional characteristics with other norepinephrine-dopamine reuptake inhibitors . The compound is available through specialized chemical suppliers and is often produced on demand to ensure freshness and isotopic integrity .
The synthesis of Nomifensine-d3 Maleic Acid Salt involves several key steps:
Industrial production adheres to similar methodologies but emphasizes stringent control over reaction conditions to optimize yield and purity, ensuring that isotopic labeling remains intact throughout the process.
Nomifensine-d3 Maleic Acid Salt can undergo various chemical reactions:
These reactions allow for the modification of Nomifensine-d3 Maleic Acid Salt, leading to a variety of potential derivatives useful in research .
Nomifensine-d3 Maleic Acid Salt functions primarily by inhibiting the reuptake of norepinephrine and dopamine in neuronal synapses. This inhibition increases the concentration of these neurotransmitters within the synaptic cleft, thereby enhancing their signaling effects. The primary targets for this action are the norepinephrine transporter and dopamine transporter, which are crucial for neurotransmitter regulation . By blocking these transporters, Nomifensine-d3 prolongs neurotransmitter activity, contributing to its antidepressant effects.
These properties are essential for ensuring that Nomifensine-d3 Maleic Acid Salt maintains its integrity during storage and usage in research applications .
Nomifensine-d3 Maleic Acid Salt has diverse applications across several scientific domains:
Deuterium labeling represents a strategic advancement in psychopharmacology, aimed at optimizing the pharmacokinetic profiles of bioactive molecules without altering their primary pharmacology. Nomifensine-d3 maleate incorporates three deuterium atoms at the methyl group of the parent compound nomifensine, a potent norepinephrine-dopamine reuptake inhibitor (NDRI) withdrawn in the 1980s due to immunohaemolytic anemia risks [1]. This isotopic modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H) potentially slows hepatic metabolism. Theoretical models suggest deuterated analogs like Nomifensine-d3 may exhibit:
Isotopic labeling research has evolved from tracer applications to therapeutic optimization. Nomifensine-d3 exemplifies this shift, serving dual roles as:
Table 1: Key Isotope Effects in Deuterated Pharmaceuticals
Property | Nomifensine | Nomifensine-d3 | Significance |
---|---|---|---|
Metabolic Rate (N-demethylation) | High | Reduced | Lower toxic metabolite generation |
Plasma Half-life | 1.5–4 hours | Theoretically extended | Sustained target engagement |
Transporter Affinity | Unchanged | Unchanged | Preserved mechanism of action |
Nomifensine’s tetrahydroisoquinoline scaffold represented a structural departure from classical tricyclic antidepressants (TCAs, e.g., imipramine) and tetracyclics (e.g., mirtazapine). This bicyclic architecture conferred distinct pharmacodynamic advantages:
Table 2: Structural and Pharmacological Comparison of Antidepressant Classes
Class | Prototype | Core Scaffold | Key Pharmacological Features |
---|---|---|---|
Tricyclics | Imipramine | Dibenzazepine | High SERT/NET inhibition; Strong mAChR antagonism |
Tetracyclics | Mirtazapine | Dibenzocycloheptene | NET inhibition; 5-HT₂ antagonism |
Bicyclics | Nomifensine | Tetrahydroisoquinoline | Dual NET/DAT inhibition; Minimal off-target binding |
The deuterated analog Nomifensine-d3 inherits this targeted pharmacophore while addressing metabolic liabilities. Unlike tetracyclic antidepressants that primarily modulate noradrenergic-serotonergic pathways, nomifensine’s dopamine-enhancing effects offered a mechanistic template for treating motivational deficits in depression and Parkinson’s disease [6] [9].
Nomifensine-d3’s therapeutic rationale is anchored in dual monoamine reuptake inhibition, a mechanism supported by extensive in vitro and in vivo data:
Table 3: In Vitro Binding Profile of Nomifensine at Monoamine Transporters
Transporter | IC₅₀ (nM) | Kᵢ (nM) | Assay System |
---|---|---|---|
Norepinephrine (NET) | 6.6 | 4.7 | Rat brain synaptosomes |
Dopamine (DAT) | 48 | 26 | Rat striatal synaptosomes |
Serotonin (SERT) | 830 | 4000 | Rat forebrain synaptosomes |
The theoretical framework for deuterated analogs posits that enhanced metabolic stability may amplify these neurochemical effects. Electrophysiological data reveal that combining NE and DA reuptake blockade (e.g., with nomifensine) fully inhibits ventral tegmental area (VTA) dopamine neuron firing, whereas selective DAT inhibitors like GBR12909 fail to achieve this [3]. This synergy is critical for regulating mesolimbic reward pathways implicated in anhedonia—a core symptom of treatment-resistant depression.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: